molecular formula C19H22N2O2S B3076811 2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane CAS No. 1041026-64-5

2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane

Cat. No. B3076811
CAS RN: 1041026-64-5
M. Wt: 342.5 g/mol
InChI Key: ZACIGTDVMNBTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane is a chemical compound with the CAS Number: 1041026-64-5 . It has a molecular weight of 342.46 and its molecular formula is C19H22N2O2S . The IUPAC name for this compound is 2-benzyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane .


Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic system, which is a molecule containing two rings of which one atom is common . The InChI code for this compound is 1S/C19H22N2O2S/c1-16-7-9-18(10-8-16)24(22,23)21-14-19(15-21)12-20(13-19)11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored under inert gas .

Scientific Research Applications

Synthesis and Application in Pd-catalyzed Aryl Amination Reactions

2,6-Diazaspiro[3.3]heptanes, which include 2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane, have been synthesized and applied in palladium-catalyzed aryl amination reactions. This research showcases a concise and scalable synthesis method for a 2,6-diazaspiro[3.3]heptane building block, demonstrating its utility in arene amination reactions to yield a variety of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes (Burkhard & Carreira, 2008).

Reductive Amination Synthesis Approach

A practical route for synthesizing 2,6-diazaspiro[3.3]heptanes, including the compound , has been developed. This method involves reductive amination of an available aldehyde with primary amines or anilines. This process is notable for its high yield and adaptability for both library and large-scale synthesis (Hamza et al., 2007).

Spirocyclic Azetidines Synthesis

In the synthesis of novel angular spirocyclic azetidines, 2,6-diazaspiro[3.3]heptanes have been utilized to create gem-difluoro and gem-dimethyl variants of the angular 1,6-diazaspiro[3.3]heptane module. This research also highlights a practical one-pot synthesis method for 5-oxo-2-azaspiro[3.3]heptanes and their conversion into functionalized derivatives, emphasizing the relevance of these methods in drug discovery (Guerot et al., 2011).

Chiral Molecule Design through Conformational Fixation

2,6-Diazaspiro[3.3]heptane has been referenced in the design of a new axially chiral diphosphine molecule, showcasing its structural rigidity and axial asymmetry. This research highlights the molecule's resistance to racemization at ambient temperatures, demonstrating its potential in asymmetric synthesis (Naruse & Kugiya, 2013).

Safety and Hazards

The compound has been classified with the signal word “Warning” and it has the hazard statements H302, H312, and H332 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Therefore, precautions should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-benzyl-2-(4-methylphenyl)sulfonyl-2,6-diazaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-16-7-9-18(10-8-16)24(22,23)21-14-19(15-21)12-20(13-19)11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACIGTDVMNBTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane
Reactant of Route 2
Reactant of Route 2
2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane
Reactant of Route 3
Reactant of Route 3
2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane
Reactant of Route 4
Reactant of Route 4
2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane
Reactant of Route 5
Reactant of Route 5
2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane
Reactant of Route 6
2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.